Ropivacaine-d7 Hydrochloride

Descripción general

Descripción

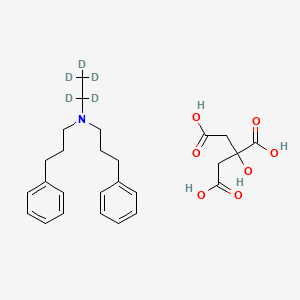

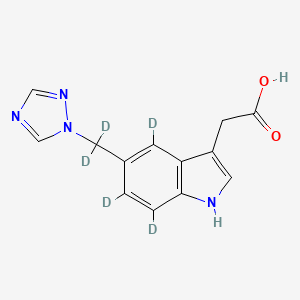

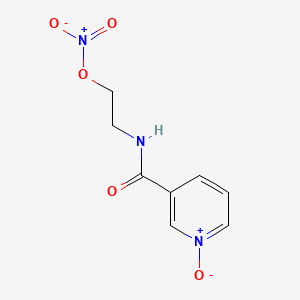

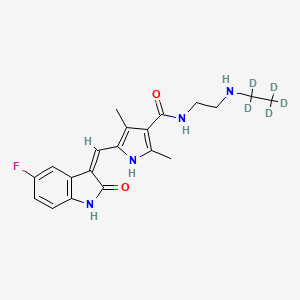

Ropivacaine-d7 Hydrochloride is an internal standard for the quantification of Ropivacaine . It is a potent and reversible blocker of sodium channels in nerve fibers . The formal name of this compound is (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride . The molecular formula is C17H19D7N2O • HCl .

Molecular Structure Analysis

The molecular structure of Ropivacaine-d7 Hydrochloride is represented by the formula C17H19D7N2O • HCl . The molecular weight is 317.9 g/mol . The SMILES representation is CC1=CC=CC©=C1NC([C@H]2N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CCCC2)=O.Cl .Physical And Chemical Properties Analysis

Ropivacaine-d7 Hydrochloride is a solid substance . The molecular weight of the compound is 317.9 g/mol .Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics Studies

Ropivacaine-d7 Hydrochloride has been used in studies investigating its safety, pharmacokinetics, and preliminary pharmacodynamics . For instance, a study conducted on healthy subjects involved subcutaneous administration of Ropivacaine Oil Delivery Depot (RODD) containing ropivacaine. The study aimed to determine the irritation, nerve blocking range, and optimum dose .

Pain Management

Ropivacaine-d7 Hydrochloride is a potent and reversible blocker of sodium channels in nerve fibers . This property makes it useful in managing pain. For example, it has been used in animal experimental models for the relief of neuropathic pain .

Local Anesthesia in Otorhinolaryngology

Ropivacaine has been used routinely in otorhinolaryngology procedures . Its significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property make it a versatile local anesthetic drug in this field .

Quantification of Ropivacaine

Ropivacaine-d7 is intended for use as an internal standard for the quantification of ropivacaine by GC- or LC-MS . This helps in accurate measurement of ropivacaine concentrations in various research settings.

Study of Drug Delivery Systems

Ropivacaine-d7 Hydrochloride has been used in the study of drug delivery systems, such as the Ropivacaine Oil Delivery Depot (RODD). These studies investigate how ropivacaine is slowly released from the RODD .

Cardiovascular Research

Ropivacaine-d7 Hydrochloride has been used in cardiovascular research. For instance, it has been found that ropivacaine depresses myocardial contractile force in isolated rat hearts less potently than other local anesthetics .

Mecanismo De Acción

Target of Action

Ropivacaine-d7 Hydrochloride primarily targets sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, which are essential for the transmission of pain signals .

Mode of Action

Ropivacaine-d7 Hydrochloride acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It inhibits sodium ion influx, thereby causing a blockade in nerve fiber impulse conduction .

Biochemical Pathways

Ropivacaine-d7 Hydrochloride affects several biochemical pathways. It blocks the sodium and potassium ion channels in the dorsal horn of the spinal cord . This inhibition of calcium ion channels in the spinal cord blocks electrical input from nociceptive afferent neurons, resulting in powerful analgesic activity . Additionally, it blocks the release of various neurotransmitters such as glutamate, substance P, Prostaglandins, Calcitonin Generated Peptide (CGRP), neurokinin-1 and -2 (NK1, NK2) at the presynaptic level . This leads to the inhibition of the production and transmission of pain signals .

Pharmacokinetics

Ropivacaine-d7 Hydrochloride exhibits linear pharmacokinetic characteristics in the terminal curve, following a first-order model . The plasma half-life is 111 minutes, and the clearance rate is 10.3 liters per minute . The curve of ropivacaine concentration-time in plasma presents a bimodal profile, indicating that ropivacaine is slowly released . The maximum concentration (Cmax) and the area under the curve (AUC) value increase with increasing doses of Ropivacaine-d7 Hydrochloride .

Result of Action

The primary result of Ropivacaine-d7 Hydrochloride action is the induction of local or regional anesthesia during surgery and for acute pain management . It induces complete impairment of proprioception, motor function, and nociception . It also has lesser cardiotoxic effects, lesser motor blockade, and minimal side-effects as compared to bupivacaine .

Action Environment

The action of Ropivacaine-d7 Hydrochloride can be influenced by various environmental factors. Furthermore, its nerve block effects are similar to those of bupivacaine, but it has lower neurotoxicity, cardiovascular toxicity, and local muscular toxicity . This makes it a promising drug for use in different environments, including pediatric caudal analgesia .

Safety and Hazards

Users are advised to avoid breathing mist, gas, or vapors of Ropivacaine-d7 Hydrochloride. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn when handling the compound. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Direcciones Futuras

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . The full applications and the exact targets remain to be revealed, but it has been indicated that its anticancer potency was mediated by multiple mechanisms . This suggests potential future directions for the use of Ropivacaine-d7 Hydrochloride in cancer treatment.

Propiedades

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-JRDUKJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676136 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ropivacaine-d7 Hydrochloride | |

CAS RN |

1217667-10-1 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.